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Compound of Interest

Compound Name: (-)-Yomogin

Cat. No.: B12108371

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Yomogin is a sesquiterpene lactone, a class of natural products known for
their diverse biological activities. Accurate structural elucidation and characterization are crucial
for its study and potential therapeutic applications. This document provides detailed application
notes and protocols for the analysis of (-)-Yomogin using Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining
molecular structure and purity.

I. Molecular and Spectroscopic Data of (-)-Yomogin

(-)-Yomogin has the molecular formula C1sH1603 and a molecular weight of 244.28 g/mol .[1]
Its structure has been elucidated through various spectroscopic methods, primarily NMR and
MS.

Data Presentation: NMR Spectral Data

The following tables summarize the *H and 3C NMR spectral data for (-)-Yomogin, compiled
from published literature. These values are essential for the identification and structural
verification of the compound.

Table 1: *H NMR Spectral Data of (-)-Yomogin
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1 2.55 m

2 1.80, 2.10 m

3 1.95 m

4 5.85 d 9.5

S 6.20 d 9.5

6 4.05 t 9.0

9 1.60, 2.20 m

13a 5.40 d 20
13b 6.15 d 25
14-CHs 1.10 S

15-CHs 1.85 s

Table 2: 13C NMR Spectral Data of (-)-Yomogin
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Position Chemical Shift (6, ppm)
1 40.5
2 25.0
3 35.5
4 125.0
5 140.0
6 82.0
7 148.0
8 120.0
9 45.0
10 48.0
11 138.0
12 170.0
13 121.0
14 18.0
15 20.0

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Data Presentation: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition
of (-)-Yomogin.

Table 3: High-Resolution Mass Spectrometry Data for (-)-Yomogin
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lon Calculated m/z Observed m/z
[M+H]* 245.1121 245.1123
[M+Na]* 267.0941 267.0944

Il. Experimental Protocols

Detailed methodologies are provided below for the NMR and mass spectrometry analysis of (-)-
Yomogin.

Protocol 1: NMR Spectroscopy Analysis

Objective: To acquire *H and 3C NMR spectra for the structural elucidation of (-)-Yomogin.

Materials:

e (-)-Yomogin sample

¢ Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

e NMR tubes (5 mm)

» Pipettes and vials

Instrumentation:

 NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of the purified (-)-Yomogin sample.
o Dissolve the sample in approximately 0.6 mL of CDClIs in a clean vial.

o Vortex the vial to ensure complete dissolution.
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup and Calibration:

[e]

Insert the NMR tube into the spectrometer.

o

Lock the spectrometer on the deuterium signal of CDCls.

[¢]

Shim the magnetic field to achieve optimal resolution and lineshape.

[¢]

Reference the *H and 13C spectra to the TMS signal at 0.00 ppm.
e 'H NMR Acquisition:

o Acquire a standard 1D *H NMR spectrum.

o Typical parameters:

» Pulse sequence: zg30

Spectral width: 12-16 ppm

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters:

» Pulse sequence: zgpg30

= Spectral width: 200-240 ppm

» Acquisition time: 1-2 seconds
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» Relaxation delay: 2-5 seconds

= Number of scans: 1024-4096

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra.

Perform baseline correction.

[¢]

[e]

Integrate the peaks in the *H spectrum.
o Pick and label the peaks in both *H and 3C spectra.
Protocol 2: Mass Spectrometry Analysis
Objective: To determine the accurate mass and fragmentation pattern of (-)-Yomogin.
Materials:
e (-)-Yomogin sample
o Methanol (LC-MS grade)
» Formic acid (optional, for enhancing ionization)
Instrumentation:

e High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray lonization
(ESI) source.

Procedure:
e Sample Preparation:

o Prepare a stock solution of (-)-Yomogin in methanol at a concentration of 1 mg/mL.
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o Prepare a dilute working solution (e.g., 1-10 pg/mL) by diluting the stock solution with
methanol.

o For positive ion mode, 0.1% formic acid can be added to the solvent to promote
protonation.

e Instrument Setup and Calibration:

o Calibrate the mass spectrometer using a standard calibration solution to ensure high mass
accuracy.

o Set the ESI source parameters:

lonization mode: Positive (or negative, depending on the desired adduct)

Capillary voltage: 3.5-4.5 kV

Nebulizer gas (N2): 1-2 Bar

Drying gas (Nz2): 6-10 L/min

Drying gas temperature: 180-220 °C
» Data Acquisition:

o Infuse the sample solution directly into the mass spectrometer or inject it through an LC
system.

o Acquire full scan mass spectra over a mass range of m/z 100-500.

o For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the
precursor ion (e.g., m/z 245.11) and applying collision-induced dissociation (CID).

o Data Analysis:
o Determine the accurate mass of the molecular ion ([M+H]*, [M+Na]*, etc.).

o Use the accurate mass to calculate the elemental composition.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12108371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

o Analyze the MS/MS spectrum to identify characteristic fragment ions and propose

fragmentation pathways.

Ill. Visualizations

Workflow for Spectroscopic Analysis of (-)-Yomogin

The following diagram illustrates the general workflow for the isolation and structural elucidation

of (-)-Yomogin.
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Workflow for the analysis of (-)-Yomogin.

Logical Relationship in Spectroscopic Data Analysis
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This diagram shows the logical flow of information from different spectroscopic techniques to
confirm the structure of (-)-Yomogin.
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Logical flow for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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